Omeprazole Magnesium Omeprazole Magnesium Esomeprazole Magnesium is the magnesium salt of esomeprazole, the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulphenamide; the active sulphenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
The S-isomer of omeprazole.
Brand Name: Vulcanchem
CAS No.: 161973-10-0
VCID: VC21342717
InChI: InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m11./s1
SMILES: CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]
Molecular Formula: C34H36MgN6O6S2
Molecular Weight: 713.1 g/mol

Omeprazole Magnesium

CAS No.: 161973-10-0

Cat. No.: VC21342717

Molecular Formula: C34H36MgN6O6S2

Molecular Weight: 713.1 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Omeprazole Magnesium - 161973-10-0

CAS No. 161973-10-0
Molecular Formula C34H36MgN6O6S2
Molecular Weight 713.1 g/mol
IUPAC Name magnesium;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
Standard InChI InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m11./s1
Standard InChI Key KWORUUGOSLYAGD-WLHYKHABSA-N
Isomeric SMILES CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]
SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]
Canonical SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]
Appearance Off-White to Beige Solid
Melting Point >169°C (dec.)

Chemical Structure and Properties

Omeprazole magnesium is chemically defined as the magnesium salt of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole . The incorporation of magnesium into the omeprazole molecule creates a compound with distinctive physical and chemical properties that influence its pharmaceutical behavior.

Physical Properties

Omeprazole magnesium exhibits favorable pharmaceutical properties, including fair flow and compressibility characteristics that make it particularly suitable for tablet formulation . These properties comply with United States Pharmacopeia (USP) standards regarding fineness, flowability, and compressibility, which are critical parameters for the drug's performance and stability in pharmaceutical manufacturing .

The compound demonstrates varying solubility profiles in different solvents, with high solubility in methanol and tetrahydrofuran, which becomes relevant during its manufacturing process . This solubility profile plays an important role in both the production of the compound and its pharmaceutical formulation.

Stability Profile

The magnesium salt of omeprazole demonstrates enhanced stability compared to omeprazole itself, allowing for easier purification through crystallization and improved handling during pharmaceutical processing . This increased stability is particularly valuable in formulation development, as it extends shelf life and maintains therapeutic efficacy over time.

Pharmacological Action

Mechanism of Action

Omeprazole magnesium functions as a gastric acid pump inhibitor by targeting the H+, K+-ATPase enzyme system located in the secretory surface of gastric parietal cells . This enzyme, commonly referred to as the "proton pump," is responsible for the final step in acid secretion into the gastric lumen.

The compound works by irreversibly binding to the proton pump, effectively shutting down acid production. This inhibition is dose-dependent, with daily oral doses of 20 mg and higher demonstrating consistent and effective acid control . The mean decrease in peak acid output after pentagastrin stimulation is approximately 70% after 5 days of dosing with omeprazole magnesium 20 mg tablet once daily .

Antisecretory Effect

The antisecretory effect of omeprazole is directly proportional to the Area Under the Curve (AUC) rather than dependent on plasma concentration at any given time . This pharmacodynamic property explains why once-daily dosing provides 24-hour acid suppression despite the relatively short plasma half-life of the drug.

Pharmacokinetics

Absorption and Distribution

Omeprazole magnesium tablets are rapidly absorbed from the gastrointestinal tract, with peak plasma levels occurring on average within 2 hours of administration . Food has no significant effect on the bioavailability of the tablet formulation, allowing for flexible administration with respect to meals .

After absorption, approximately 95% of omeprazole becomes bound to plasma proteins in the systemic circulation . This high protein binding contributes to the compound's distribution pattern and influences its pharmacological profile.

Metabolism and Elimination

Following administration, omeprazole undergoes extensive hepatic metabolism. Research indicates that after intravenous and oral administration of omeprazole capsules, approximately 80% of the dose is recovered as urinary metabolites, while the remaining 20% is excreted in feces . This metabolic profile is important for understanding potential drug interactions and dosing considerations in patients with hepatic impairment.

Clinical Applications and Indications

Omeprazole magnesium has received regulatory approval for multiple gastrointestinal conditions where acid suppression is beneficial. Based on clinical evidence, the compound is indicated for:

Ulcer Treatment and Prevention

  • Treatment of active duodenal ulcer in adults, typically with a recommended course of 20 mg once daily for 4 weeks, with some patients requiring an additional 4 weeks of therapy .

  • Eradication of Helicobacter pylori to reduce the risk of duodenal ulcer recurrence in adults, used as part of a combination therapy regimen .

  • Treatment of active benign gastric ulcer in adults .

Gastroesophageal Reflux Disease Management

  • Treatment of symptomatic gastroesophageal reflux disease (GERD) in patients 1 year of age and older .

  • Treatment of erosive esophagitis (EE) due to acid-mediated GERD in patients 1 month of age and older .

  • Maintenance of healing of erosive esophagitis due to acid-mediated GERD in patients 1 year of age and older .

Other Conditions

  • Treatment of pathologic hypersecretory conditions in adults, including Zollinger-Ellison syndrome and other conditions characterized by excessive acid production .

Dosage Forms and Administration

Omeprazole magnesium is available in various formulations, including delayed-release tablets and granules for delayed-release oral suspension . The specific dosage and duration of treatment vary based on the condition being treated and patient-specific factors.

Recommended Dosages

Table 1: Recommended Adult Dosages for Omeprazole Magnesium

IndicationRecommended Dosage
Treatment of Active Duodenal Ulcer20 mg once daily for 4 weeks; some patients may require an additional 4 weeks
H. pylori Eradication (Triple Therapy)Part of a specific combination regimen including antibiotics
Treatment of Active Benign Gastric Ulcer20 mg once daily for 4-8 weeks
Symptomatic GERD20 mg once daily for up to 4 weeks
Treatment of Erosive Esophagitis20 mg once daily for 4-8 weeks
Maintenance of Healing of Erosive Esophagitis20 mg once daily
Pathologic Hypersecretory ConditionsStarting dose of 60 mg once daily, adjusted based on patient response

Administration Guidelines

The medication should be taken before meals, typically in the morning, and the tablets or capsules should be swallowed whole without crushing or chewing to preserve the enteric coating essential for proper drug delivery . For patients who have difficulty swallowing, the granules for oral suspension provide an alternative administration option .

Comparison with Other Omeprazole Formulations

Bioequivalence of Split Dosing

Studies have demonstrated that two 10 mg omeprazole magnesium tablets are bioequivalent to one 20 mg omeprazole magnesium tablet, providing flexibility in dosing when needed .

Manufacturing Process

The production of omeprazole magnesium involves a specific chemical process that ensures the purity and stability of the final compound. The patented manufacturing method includes several key steps:

Synthesis Process

The process involves the direct treatment of magnesium hydroxide with omeprazole . This approach differs from other methods by using magnesium hydroxide as both the magnesium source and the basic reagent in the reaction .

The synthesis typically follows these consecutive steps:

  • Treating omeprazole with magnesium hydroxide in solution, using a solvent like tetrahydrofuran to dissolve the omeprazole completely .

  • Removing unreacted magnesium hydroxide from the reaction mixture through filtration .

  • Crystallizing the magnesium omeprazole product using appropriate solvent conditions .

  • Purifying the product by washing with ethyl acetate to remove remaining impurities .

Process Advantages

This manufacturing approach offers several advantages:

  • The use of magnesium hydroxide, which is an inorganic weak base, provides a direct magnesium source .

  • Unreacted magnesium hydroxide can be easily separated through standard filtration methods .

  • The process yields a high-purity product suitable for pharmaceutical applications .

Treatment with antisecretory medications like omeprazole magnesium increases serum gastrin in response to decreased acid secretion . Additionally, chromogranin A (CgA) levels increase due to decreased gastric acidity, which may interfere with investigations for neuroendocrine tumors . Current guidelines recommend discontinuation of proton pump inhibitors 14 days prior to CgA measurements to allow levels to return to reference range .

Drug Interactions

Omeprazole magnesium may interact with certain medications. For example, after single intravenous and oral doses of omeprazole capsules 40 mg in young, healthy volunteers, the clearance of phenytoin was decreased by 15-20%, and half-life was prolonged by 20-30% . Following repeated dosing with omeprazole 40 mg once daily, the elimination half-life of phenytoin was increased by 27% .

Patients receiving phenytoin and warfarin (or other vitamin K antagonists) should be monitored to determine if dosage adjustments are necessary when these drugs are taken concomitantly with omeprazole .

Clinical Monitoring Recommendations

Monitoring Guidelines

Regular monitoring and appropriate magnesium supplementation, if necessary, are recommended to mitigate the risks associated with hypomagnesemia . Particular attention should be paid to patients with other risk factors for electrolyte abnormalities or those on concomitant medications that may affect magnesium homeostasis.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator